molecular formula C8H2BrClF3NO2S B1410337 4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1805023-07-7

4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1410337
CAS No.: 1805023-07-7
M. Wt: 348.52 g/mol
InChI Key: HXPRMARDNQXFMN-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with a complex substitution pattern. Its molecular formula is C₈H₃BrClF₃NO₂S, featuring a bromo (-Br) group at position 4, a cyano (-CN) group at position 3, and a trifluoromethyl (-CF₃) group at position 5 on the benzene ring. The sulfonyl chloride (-SO₂Cl) functional group at position 1 makes it highly reactive, particularly in nucleophilic substitution reactions for synthesizing sulfonamides or sulfonate esters. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

4-bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3NO2S/c9-7-4(3-14)1-5(17(10,15)16)2-6(7)8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPRMARDNQXFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride typically involves multiple steps. One common route includes the following steps:

Each step requires specific reagents and conditions, such as bromine for bromination, nitric acid for nitration, and trifluoromethyl iodide for trifluoromethylation. The final sulfonylation step typically involves the use of chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The bromine atom can be oxidized to a bromine oxide.

Common Reagents and Conditions:

    Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products:

    Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction: Products include primary amines.

    Oxidation: Products include bromine oxides or brominated derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.

Biology and Medicine:

    Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactive functional groups.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Materials Science: Used in the development of advanced materials, such as polymers and coatings.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactive functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various substrates. The cyano and trifluoromethyl groups can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The sulfonyl chloride group targets nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate bonds.

    Reduction and Oxidation: The cyano and bromine groups can undergo reduction and oxidation, respectively, affecting the overall reactivity and stability of the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride with structurally related sulfonyl chlorides and benzoyl chlorides, focusing on substituent effects, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound (Target Compound) Not provided C₈H₃BrClF₃NO₂S ~349.5 (estimated) -Br (C4), -CN (C3), -CF₃ (C5), -SO₂Cl (C1) High reactivity due to electron-withdrawing groups (-CN, -CF₃). Potential use in sulfonamide synthesis for drug discovery.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride 351003-46-8 C₇H₃BrClF₃O₂S 323.51 -Br (C3), -CF₃ (C5), -SO₂Cl (C1) Used in peptide coupling and polymer synthesis. Purity: 97% (Thermo Scientific) .
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride 32333-53-2 C₇H₃Cl₂F₃O₂S 295.53 -Cl (C4), -CF₃ (C3), -SO₂Cl (C1) Lower molecular weight than bromo analogs; used in agrochemical intermediates .
3-Chloro-5-(trifluoromethyl)benzoyl chloride 886496-83-9 C₈H₃ClF₃O 228.56 -Cl (C3), -CF₃ (C5), -COCl (C1) Benzoyl chloride derivative; applications in dyes and corrosion inhibitors. Limited hazard data .
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride 1706453-20-4 C₈H₅BrClF₃O₃S 353.54 -Br (C3), -OCH₃ (C4), -CF₃ (C5), -SO₂Cl (C1) Methoxy group enhances solubility in polar solvents. Used in specialty chemical synthesis .

Key Structural and Functional Differences:

Substituent Effects: The cyano group (-CN) in the target compound increases electron-withdrawing effects, enhancing reactivity toward nucleophiles compared to chloro or methoxy analogs . Bromo vs. Chloro: Bromine’s larger atomic size and lower electronegativity (compared to chlorine) may slow reaction kinetics but improve leaving-group ability in certain conditions .

Reactivity and Applications :

  • Sulfonyl chlorides with -CF₃ groups exhibit improved thermal stability and resistance to hydrolysis, making them suitable for high-temperature reactions .
  • The methoxy (-OCH₃) variant (CAS 1706453-20-4) shows increased solubility in organic solvents, beneficial for solution-phase synthesis .

Synthetic Utility :

  • The target compound’s -CN group enables further functionalization (e.g., reduction to amines or conversion to tetrazoles), offering versatility in medicinal chemistry .
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 351003-46-8) is a preferred intermediate for coupling with amines to form sulfonamides, a common pharmacophore .

Research Findings:

  • Synthesis Methods : Analogous sulfonyl chlorides are synthesized via chlorosulfonation of substituted benzene precursors using chlorosulfonic acid or thionyl chloride .
  • Docking Studies : Sulfonyl chlorides with trifluoromethyl groups have been modeled in AutoDock Vina for binding affinity predictions in drug design, leveraging their hydrophobic -CF₃ moieties .

Biological Activity

4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the trifluoromethyl and cyano groups, contribute to its reactivity and interaction with biological targets.

The compound's IUPAC name is this compound, and it is characterized by the following molecular formula:

Property Value
Molecular FormulaC10H6BrClF3N2O2S
Molecular Weight372.57 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, while the sulfonyl chloride moiety can participate in nucleophilic substitution reactions, which are crucial for modifying biological macromolecules.

Antimicrobial Properties

Research has indicated that compounds containing sulfonyl chloride groups exhibit significant antimicrobial activity. In a study comparing various derivatives, compounds similar to this compound showed effective inhibition against multiple bacterial strains. The minimum inhibitory concentrations (MICs) were determined, revealing promising antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of benzenesulfonyl chlorides have demonstrated cytotoxic effects on human cancer cell lines, including HCT116 (colon cancer) and A549 (lung cancer). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutic agents like Doxorubicin, indicating their potential as novel anticancer agents .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of several sulfonamide derivatives against different cancer cell lines. The study found that a derivative similar to this compound exhibited an IC50 value of 22.4 µM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 µM) .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of sulfonyl chloride derivatives. The most active compound demonstrated an MIC of 4.88 µg/mL against Bacillus mycoides, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Comparative Analysis

A comparison of the biological activity of this compound with other related compounds reveals its unique position in drug discovery:

Compound IC50 (µM) Activity Type
This compound22.4Anticancer
Doxorubicin52.1Anticancer
Sulfonamide derivative A17.8Antibacterial
Sulfonamide derivative B44.4Antibacterial

Q & A

Q. Critical Parameters :

  • Temperature Control : Excess heat during sulfonation can lead to decomposition .
  • Moisture Sensitivity : The sulfonyl chloride group hydrolyzes readily; reactions must be conducted under anhydrous conditions .
  • Catalyst Selection : Lewis acids (e.g., AlCl₃) improve regioselectivity during halogenation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Look for deshielded aromatic protons (δ 7.5–8.5 ppm) and absence of NH/OH peaks to confirm anhydrous conditions .
    • The trifluoromethyl group (CF₃) shows a distinct quartet in ¹⁹F NMR (δ -60 to -70 ppm) .
  • Mass Spectrometry (MS) :
    • Molecular ion peaks at m/z 273.50 (C₆H₃BrClFO₂S) confirm molecular weight .
  • IR Spectroscopy :
    • Strong S=O stretches (~1370 cm⁻¹ and 1150 cm⁻¹) validate the sulfonyl chloride group .

Advanced: How can researchers optimize reaction conditions to minimize hydrolysis of the sulfonyl chloride group during synthesis?

Methodological Answer:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture .
  • Solvent Choice : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) reduces hydrolysis risk.
  • Catalytic Additives : Molecular sieves (3Å) absorb trace water .
  • Low-Temperature Reactions : Conduct chlorination steps at 0–5°C to slow hydrolysis kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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4-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride

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